molecular formula C17H12ClFO3 B5507532 6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one

Cat. No.: B5507532
M. Wt: 318.7 g/mol
InChI Key: PNVXSMYMQKEQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one is a useful research compound. Its molecular formula is C17H12ClFO3 and its molecular weight is 318.7 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one is 318.0459001 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of chromene derivatives, including those similar to 6-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one, have been extensively studied. For instance, the synthesis and reactions of 6-chloro-7-fluoro-4-oxo-4H-chromene-3-carboxylic acid have been described, with detailed structural analysis using NMR spectroscopy and X-ray crystallography, highlighting the importance of chromene derivatives in chemical research (Barili et al., 2001).

Fluorescence and Metal Interaction Studies

Chromene derivatives have been investigated for their fluorescence properties and interaction with metals. The study on racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives has shown the potential of chromene compounds as fluorescent probes, highlighting their substituent-dependent effects on fluorescence enhancement in the presence of metals (Gülcan et al., 2021).

Antimicrobial Activity

The antimicrobial activity of chromene derivatives has been a significant area of interest. Microwave-assisted synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has demonstrated remarkable antimicrobial activity against various bacteria and fungi, showcasing the therapeutic potential of these compounds (El Azab et al., 2014).

Environment-Sensitive Fluorophores

Studies have also explored the unique fluorescence properties of chromene derivatives in protic environments, which are almost nonfluorescent in aprotic solvents but exhibit strong fluorescence in protic solvents. This property makes them applicable in developing new fluorogenic sensors (Uchiyama et al., 2006).

Synthesis of Novel Fluorescent Dyes

The serendipitous stereoselective synthesis of new fluorescent dyes from chromene derivatives has led to compounds exhibiting strong blue emission in solution. This discovery opens avenues for developing new types of organic fluorophores (Teimouri, 2011).

Properties

IUPAC Name

6-chloro-7-[(4-fluorophenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO3/c1-10-6-17(20)22-15-8-16(14(18)7-13(10)15)21-9-11-2-4-12(19)5-3-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVXSMYMQKEQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.